molecular formula C8H6N2O3 B1384181 1H-Indazole-6-carboxylic acid, 7-hydroxy- CAS No. 907190-32-3

1H-Indazole-6-carboxylic acid, 7-hydroxy-

Cat. No. B1384181
M. Wt: 178.14 g/mol
InChI Key: YFOULNMPGLZBGQ-UHFFFAOYSA-N
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Description

1H-Indazole-6-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . Indazole derivatives are important in drug molecules and display versatile biological activities .


Synthesis Analysis

Recent synthetic approaches to 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The selective electrochemical synthesis of 1H-indazoles and their N-oxides has also been described .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-6-carboxylic acid includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H, (H,9,10)(H,11,12) .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .


Physical And Chemical Properties Analysis

1H-Indazole-6-carboxylic acid is a solid with a melting point of 302-307 °C . It has a molecular weight of 162.15 g/mol and a molecular formula of C8H6N2O2 .

Scientific Research Applications

Antispermatogenic Agents

1-Halobenzyl-1H-indazole-3-carboxylic acids, related to 1H-Indazole-6-carboxylic acid, 7-hydroxy-, have been studied for their potential as antispermatogenic agents. Notably, derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed potent activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).

Thermochemical Properties

The standard molar enthalpy of formation of compounds including 1H-indazole-6-carboxylic acid has been investigated. This research provides insights into the energetic and structural influences of carbonyl and acetate groups on such compounds (Orozco-Guareño et al., 2019).

Synthesis Improvement

Improved synthetic processes for 1H-indazole-3-carboxylic acid, a related compound, have been developed. These methods offer advantages like lower costs, mild reaction conditions, and simplicity, making them suitable for industrial manufacture (Rao Er-chang, 2006).

Structural Characterization

Studies on the synthesis and structural characterization of indazoles, including derivatives of 1H-indazole, have been conducted. These involve investigations into the molecular structure using techniques like X-ray diffraction analysis (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

Anticancer Potential

1H-Benzo[f]indazole-4,9-dione derivatives, related to 1H-indazole compounds, have been synthesized and evaluated for their antiproliferative activity. These derivatives have shown significant potential as molecules for developing new anticancer agents (Molinari et al., 2015).

Neuroprotective Role

6-hydroxy-1H-indazole, closely related to the compound of interest, has been studied for its neuroprotective role in a mouse model of Parkinson's disease. This research suggests potential therapeutic applications for neurodegenerative disorders (Xiao-feng et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

7-hydroxy-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOULNMPGLZBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NNC=C21)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Indazole-6-carboxylic acid,7-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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